molecular formula C21H19NO2 B3931071 N-2-biphenylyl-2-phenoxypropanamide

N-2-biphenylyl-2-phenoxypropanamide

Cat. No. B3931071
M. Wt: 317.4 g/mol
InChI Key: RCIUHQWJBXNYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-2-biphenylyl-2-phenoxypropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of N-2-biphenylyl-2-phenoxypropanamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, its effects on human subjects have not been fully studied, and more research is needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

N-2-biphenylyl-2-phenoxypropanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. However, its effects on human subjects have not been fully studied, and more research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for the study of N-2-biphenylyl-2-phenoxypropanamide. One direction is to study its effects on human subjects to determine its safety and efficacy. Another direction is to study its potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, more research is needed to determine its mechanism of action and to identify potential targets for its therapeutic use.

Scientific Research Applications

N-2-biphenylyl-2-phenoxypropanamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. It has also been studied for its potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-phenoxy-N-(2-phenylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c1-16(24-18-12-6-3-7-13-18)21(23)22-20-15-9-8-14-19(20)17-10-4-2-5-11-17/h2-16H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIUHQWJBXNYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-2-biphenylyl-2-phenoxypropanamide
Reactant of Route 2
Reactant of Route 2
N-2-biphenylyl-2-phenoxypropanamide
Reactant of Route 3
Reactant of Route 3
N-2-biphenylyl-2-phenoxypropanamide
Reactant of Route 4
Reactant of Route 4
N-2-biphenylyl-2-phenoxypropanamide
Reactant of Route 5
Reactant of Route 5
N-2-biphenylyl-2-phenoxypropanamide
Reactant of Route 6
Reactant of Route 6
N-2-biphenylyl-2-phenoxypropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.